tert-Butyl p-Toluate

Organic Synthesis Esterification Methodology

tert-Butyl p-toluate (CAS 13756-42-8), also known as 4-methylbenzoic acid tert-butyl ester, is a synthetic intermediate belonging to the class of alkyl benzoates. It is characterized by the presence of a sterically demanding tert-butyl ester group on a para-substituted toluic acid core.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 13756-42-8
Cat. No. B085114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl p-Toluate
CAS13756-42-8
Synonyms4-Methyl-Benzoic Acid tert-butyl ester
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3
InChIKeyGRUSXPIAJWRLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A neat oil

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl p-Toluate (CAS 13756-42-8) as a Differentiated Synthetic Intermediate: A Procurement-Focused Technical Overview


tert-Butyl p-toluate (CAS 13756-42-8), also known as 4-methylbenzoic acid tert-butyl ester, is a synthetic intermediate belonging to the class of alkyl benzoates [1]. It is characterized by the presence of a sterically demanding tert-butyl ester group on a para-substituted toluic acid core [2]. This compound exists as a neat oil with a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol . Its utility in pharmaceutical synthesis and as a building block for complex molecules is well-established, with commercially available purity levels typically ranging from 95% to ≥98% .

Procurement Alert: Why Alkyl p-Toluates Are Not Interchangeable for tert-Butyl p-Toluate (CAS 13756-42-8)


Direct substitution of tert-butyl p-toluate with other alkyl p-toluates (e.g., methyl, ethyl) is scientifically unsound due to significant differences in steric bulk, electronic properties, and physicochemical behavior that directly impact reaction kinetics, purification protocols, and end-product stability. The tert-butyl group introduces profound steric hindrance that shields the carbonyl center, dramatically altering its reactivity profile compared to less hindered methyl or ethyl esters [1]. Furthermore, this steric bulk directly translates to a lower boiling point under reduced pressure, enabling more efficient purification via distillation, and influences critical parameters such as storage stability and handling requirements . These are not minor variations; they are critical performance differentiators that necessitate explicit product selection in any reproducible synthetic or industrial process.

Product-Specific Quantitative Evidence Guide for tert-Butyl p-Toluate (CAS 13756-42-8)


Synthetic Efficiency: High-Yield Preparation of a Sterically Hindered Ester

The synthesis of tert-butyl p-toluate via a lithium tert-butoxide-mediated esterification of p-toluoyl chloride yields the target compound in 79–82% isolated yield after distillation [1]. This yield is notable because direct esterification of the sterically hindered tert-butyl alcohol with p-toluic acid via conventional acid-catalyzed methods is reported to fail, underscoring the necessity of this specific synthetic route [1]. In contrast, the less hindered tert-butyl phenylacetate was prepared by the same procedure in only 47% yield, highlighting a substrate-dependent efficiency difference of approximately 35 percentage points [1].

Organic Synthesis Esterification Methodology

Physical Property Differentiation: Significantly Altered Boiling Point for Distillation-Based Purification

The tert-butyl ester exhibits a boiling point of 98–101°C at 4.2 mmHg [1]. This is markedly lower than that of the corresponding methyl and ethyl esters under comparable reduced pressure. For instance, methyl p-toluate boils at 103–104°C at 15 mmHg , and ethyl p-toluate boils at 235.7°C at 760 mmHg [2]. This lower boiling point under reduced pressure is a direct consequence of the increased steric bulk of the tert-butyl group, which reduces intermolecular forces, thereby facilitating purification via vacuum distillation and minimizing thermal decomposition risk.

Physical Chemistry Purification Process Chemistry

Thermal Stability and Reactivity Profile: Quantified Decomposition Kinetics

The gas-phase thermal decomposition (pyrolysis) of tert-butyl p-toluate follows first-order kinetics, yielding 4-methylbenzoic acid and isobutene. The rate constant at 585 K is 1.75x10³ s⁻¹ [1]. In a direct comparative study under identical conditions (585 K), the relative rate of pyrolysis for tert-butyl p-toluate versus the unsubstituted tert-butyl benzoate was 0.883, demonstrating that the para-methyl substituent slightly decreases the decomposition rate [2]. This data provides a quantifiable measure of its thermal stability and reactivity under high-temperature conditions, essential for processes like gas-phase reactions or materials science applications.

Chemical Kinetics Thermal Stability Reaction Engineering

Differentiated Storage Requirements: Low-Temperature Stability Mandate

The target compound, tert-butyl p-toluate, mandates storage at -20°C to ensure long-term stability . This requirement is distinct from its methyl ester counterpart, methyl p-toluate, which is typically stored at ambient room temperature . The need for cold-chain storage for the tert-butyl ester implies a higher susceptibility to thermal degradation or hydrolysis under standard laboratory conditions, a critical factor for procurement and inventory management.

Stability Logistics Quality Control

Impact of Sterics on Hydrolysis: Class-Level Inference for Selective Deprotection

While direct comparative data for tert-butyl p-toluate is absent, a robust class-level inference can be made regarding its acid-catalyzed hydrolysis rate. The tert-butyl ester functional group is a well-established protecting group in organic synthesis precisely because it is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid), whereas methyl and ethyl esters are significantly more stable and require harsher conditions for hydrolysis [1]. This differential reactivity allows for orthogonal deprotection strategies in multi-step synthesis of complex molecules bearing multiple ester functionalities.

Protecting Groups Hydrolysis Selectivity

Validated Application Scenarios for tert-Butyl p-Toluate (CAS 13756-42-8) Based on Quantitative Differentiation


As a Protected Carboxylic Acid Building Block in Multi-Step Organic Synthesis

tert-Butyl p-toluate is the preferred choice when a synthetic route requires the temporary protection of a p-toluic acid moiety. Its tert-butyl ester is orthogonal to methyl or ethyl esters, allowing it to be selectively cleaved under mild acidic conditions without affecting other ester groups in the molecule. This application is directly supported by the class-level inference regarding its hydrolysis lability [1]. The established high-yield synthesis (79–82%) ensures reliable and cost-effective access to this key building block [2].

For Purification by Vacuum Distillation in Process Chemistry

In industrial or process chemistry settings, the significantly lower boiling point of tert-butyl p-toluate (98–101°C at 4.2 mmHg) compared to its methyl and ethyl counterparts is a critical advantage. It enables more efficient purification by vacuum distillation, reducing energy costs and minimizing the risk of thermal decomposition that could compromise product purity. This benefit is directly derived from the cross-study comparison of physical properties [3][4].

In High-Temperature Kinetic Studies and Materials Science

The precisely characterized first-order thermal decomposition kinetics (k = 1.75x10³ s⁻¹ at 585 K) and the established relative rate of pyrolysis (0.883 vs. tert-butyl benzoate) make tert-butyl p-toluate a well-defined probe or precursor for gas-phase kinetic studies and the development of high-temperature materials. This application leverages the quantitative data from direct head-to-head comparison studies [5][6].

In Research Requiring Controlled and Documented Compound Stability

For research applications where long-term compound integrity is paramount, the mandated -20°C storage condition for tert-butyl p-toluate serves as a built-in quality assurance measure. This is a distinct advantage over room-temperature-stable analogs like methyl p-toluate, as it signals a higher degree of control over potential degradation pathways. This scenario is informed by cross-study comparable data on storage requirements .

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